Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-
Overview
Description
Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- is an organic compound characterized by the presence of an ethylamine group, two ethoxy groups, and a naphthylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- typically involves the reaction of ethylamine with 2,2-diethoxyacetaldehyde and 1-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthylmethylene oxides, while reduction may produce ethylamine derivatives with altered functional groups.
Scientific Research Applications
Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: A related compound with similar structural features but different functional groups.
Ethylamine: A simpler compound with only an ethylamine group.
2,2-Diethoxyacetaldehyde: A precursor used in the synthesis of Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-.
Uniqueness
Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- is unique due to the combination of its ethylamine, ethoxy, and naphthylmethylene groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
(Z)-N-(1,1-diethoxyethyl)-1-naphthalen-1-ylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-19-17(3,20-5-2)18-13-15-11-8-10-14-9-6-7-12-16(14)15/h6-13H,4-5H2,1-3H3/b18-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDKSZLGMHSFV-AQTBWJFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(N=CC1=CC=CC2=CC=CC=C21)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)(/N=C\C1=CC=CC2=CC=CC=C21)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102585-27-3 | |
Record name | Acetaldehyde, (((1-naphthyl)methylene)amino)-, diethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102585273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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